molecular formula C9H11ClO2 B15070761 4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 63025-18-3

4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B15070761
CAS No.: 63025-18-3
M. Wt: 186.63 g/mol
InChI Key: UGKKJPYZGYYURC-UHFFFAOYSA-N
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Description

General Overview of Spirolactone Structural Motifs in Organic Chemistry

Spirolactones are a subclass of spirocyclic compounds characterized by a lactone (cyclic ester) ring that is connected to another carbocyclic or heterocyclic ring system through a single, shared quaternary carbon atom, known as the spiro atom. nih.gov This structural arrangement imparts a distinct three-dimensional and rigid conformation. The spirolactone motif is a recurring feature in a wide variety of natural products and synthetic molecules with significant pharmacological properties. nih.gov

One of the most prominent examples of a medicinally important spirolactone is Spironolactone. nih.gov It is a steroid-based molecule featuring a γ-lactone ring spiro-fused at the C-17 position of the steroid nucleus. nih.govfda.gov Spironolactone functions as a potassium-sparing diuretic and an aldosterone (B195564) antagonist. nih.govacs.org The rigid, complex structure conferred by the spirolactone feature is crucial for its biological activity. acs.org

Significance of Spirocyclic Systems in Contemporary Organic Synthesis and Chemical Biology

Spirocyclic systems have garnered immense interest in modern drug discovery and organic synthesis due to their unique structural and physicochemical properties. nih.gov The presence of a spirocenter introduces a defined three-dimensional geometry, which is a departure from the often flat, aromatic structures prevalent in many drug candidates. This "escape from flatland" can lead to improved target selectivity and potency by allowing for more specific and complex interactions with biological macromolecules like proteins and enzymes.

The inherent rigidity of the spirocyclic core reduces the conformational entropy penalty upon binding to a target, which can translate to stronger binding affinity. Furthermore, incorporating spirocyclic motifs can modulate key physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for successful drug development. These frameworks are recognized as "privileged structures" in medicinal chemistry, as they are frequently found in compounds with diverse biological activities. The development of novel synthetic strategies to access these complex scaffolds in a stereoselective manner remains a significant objective in organic chemistry.

Contextualization of 4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one within the Oxaspiro[4.5]dec-3-en-2-one Subclass

This compound belongs to the oxaspiro[4.5]decane family, specifically featuring a butenolide ring (a five-membered lactone with a double bond) and a cyclohexane (B81311) ring. The core structure is 1-oxaspiro[4.5]dec-3-en-2-one. The nomenclature indicates a ten-atom bicyclic system (decane) where two rings share a common carbon atom (spiro). One ring is a six-membered cyclohexane, and the other is a five-membered ring containing an oxygen atom (oxa) as part of the lactone.

The parent compound, 1-oxaspiro[4.5]dec-3-en-2-one, serves as the fundamental scaffold. nih.govepa.gov The introduction of a chlorine atom at the 4-position of the butenolide ring, as in the title compound, is expected to significantly influence the molecule's electronic properties and reactivity. Halogenated enones are versatile intermediates in organic synthesis, often participating in addition and substitution reactions, which could allow for further functionalization of the scaffold. While specific biological activities for this compound are not widely reported, related oxaspiro[4.5]decane derivatives isolated from natural sources, such as fungi, have been investigated for cytotoxic and antifungal properties. nih.gov Other synthetic derivatives of this scaffold have also been explored for various biological applications. biosynth.comnih.gov

The study of this subclass contributes to the broader understanding of how structural modifications on a core spirocyclic framework can lead to new chemical entities with potentially useful properties for medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of 1-Oxaspiro[4.5]dec-3-en-2-one

This table presents the computed physicochemical properties of the parent compound.

PropertyValueSource
IUPAC Name 1-oxaspiro[4.5]dec-3-en-2-one nih.gov
CAS Number 4435-19-2 nih.gov
Molecular Formula C₉H₁₂O₂ nih.gov
Molecular Weight 152.19 g/mol nih.gov
Monoisotopic Mass 152.08373 g/mol epa.gov
SMILES C1CCC2(CC1)C=CC(=O)O2 nih.gov
InChIKey AHLVCXMQLSUDQT-UHFFFAOYSA-N nih.gov

Table 2: Properties of Spironolactone

This table provides key information for the well-known spirolactone drug, Spironolactone, for contextual comparison.

PropertyValueSource
IUPAC Name S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate nih.gov
CAS Number 52-01-7 nih.gov
Molecular Formula C₂₄H₃₂O₄S nih.gov
Molecular Weight 416.6 g/mol nih.gov
Melting Point 201 °C (decomposes) acs.org
Primary Function Aldosterone antagonist, diuretic nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63025-18-3

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

4-chloro-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C9H11ClO2/c10-7-6-8(11)12-9(7)4-2-1-3-5-9/h6H,1-5H2

InChI Key

UGKKJPYZGYYURC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)Cl

Origin of Product

United States

Spectroscopic and Crystallographic Elucidation of 4 Chloro 1 Oxaspiro 4.5 Dec 3 En 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The structural elucidation of 4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one would heavily rely on a suite of NMR experiments.

One-Dimensional (¹H and ¹³C) NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectroscopy would provide foundational information about the molecular structure. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). The ¹³C NMR spectrum would similarly indicate the number of unique carbon atoms and their chemical shifts, which are indicative of their hybridization and bonding environment.

Hypothetical ¹H NMR Data for this compound: A hypothetical data table is provided below for illustrative purposes. Actual chemical shifts and coupling constants would need to be determined experimentally.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3 6.10 - 6.25 s -

Hypothetical ¹³C NMR Data for this compound: A hypothetical data table is provided below for illustrative purposes. Actual chemical shifts would need to be determined experimentally.

Carbon Chemical Shift (ppm)
C-2 (C=O) 168 - 172
C-4 (C-Cl) 135 - 140
C-3 (=CH) 120 - 125
C-5 (Spiro) 85 - 95

Two-Dimensional NMR Techniques (e.g., ROESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, identifying which protons are adjacent to one another within the spirocyclic system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the carbon skeleton and placing substituents.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are in close proximity, which is critical for determining the stereochemistry of the molecule, particularly at the spiro center and in relation to the cyclohexane (B81311) ring conformation.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry techniques are indispensable for confirming the molecular weight and elemental composition of a compound and for gaining insights into its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

In tandem mass spectrometry (MS/MS), the molecular ion of interest is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. Analysis of these fragments would help to elucidate the fragmentation pathways, offering further confirmation of the proposed structure. For this compound, characteristic fragmentation might involve the loss of a chlorine radical, carbon monoxide from the lactone ring, or fragmentation of the cyclohexane ring.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) Methodologies

Electrospray ionization (ESI) is a soft ionization technique that would be suitable for generating intact molecular ions of this compound for mass analysis. Following ionization, collision-induced dissociation (CID) would be used to induce fragmentation of the isolated molecular ions in the gas phase. By systematically varying the collision energy, a detailed picture of the fragmentation cascade can be obtained, providing robust structural information.

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For complex structures such as this compound and its analogues, this technique provides precise information on molecular geometry, bond parameters, and the conformational intricacies of the spirocyclic system, which are crucial for understanding their chemical reactivity and biological activity.

Single-Crystal X-ray Diffraction for Defining Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) analysis is the gold standard for elucidating the absolute structure of crystalline compounds. By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the precise position of each atom in the crystal lattice. This technique has been successfully applied to several derivatives of the 1-oxaspiro[4.5]dec-3-en-2-one scaffold, providing fundamental insights into their molecular architecture.

Although the crystal structure for the parent compound this compound is not extensively detailed in available literature, comprehensive structural studies have been conducted on its derivatives. These studies serve as excellent models for understanding the core spiro[4.5]decane framework.

For instance, the crystal structure of 4-Butoxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one has been resolved, providing key geometric data. nih.govnih.gov Similarly, the analysis of 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate , a derivative of the pesticide spirodiclofen (B1663620), and 2-Oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate further contribute to the understanding of this class of compounds. nih.govepa.govresearchgate.net

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell Parameters
4-Butoxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-oneC19H22Cl2O3OrthorhombicP21/na = 15.177(3) Å b = 13.735(3) Å c = 17.497(4) Å
3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoateC22H17Cl3O4MonoclinicP21/ca = 14.7979(8) Å b = 10.3483(5) Å c = 15.0702(8) Å β = 115.1875(12)°
2-Oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoateC22H19ClO4MonoclinicP21/na = 10.6749(11) Å b = 6.0573(7) Å c = 29.680(2) Å β = 94.073(3)°

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed examination of bond lengths and angles from SCXRD data confirms the covalent framework of the molecule and highlights any structural strain or unusual electronic effects. For the derivatives of 1-oxaspiro[4.5]dec-3-en-2-one, the bond lengths and angles are generally reported to be within the normal expected ranges for similar chemical environments. nih.gov

In the structure of 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, specific bond distances within the enol-ester portion of the molecule have been detailed. nih.gov The C=C double bond (C2–C3) is reported as 1.319(3) Å. The carbonyl bond of the benzoate (B1203000) group (C10=O4) is 1.190(3) Å, and the ester C-O bond (C4-O1) is 1.199(3) Å. nih.gov These values are typical for their respective bond types and confirm the electronic structure of the furanone ring and its substituent.

The table below presents selected bond lengths for a representative derivative, illustrating the precision afforded by X-ray crystallography.

CompoundBondLength (Å)
3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoateC2=C31.319(3)
C4=O11.199(3)
C10=O41.190(3)

Dihedral angles are critical for describing the spatial relationship between different planar groups within a molecule. In the case of these spirocyclic compounds, the dihedral angles between the furanone ring and the attached phenyl rings are of particular interest. For 4-Butoxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one, the furan (B31954) ring plane forms a dihedral angle of 81.88(2)° with the dichlorophenyl ring. nih.govnih.govresearchgate.net In the spirodiclofen derivative, the dihedral angles between the central furan ring and the two benzene (B151609) rings are 55.78(3)° and 49.92(3)°. nih.gov These values indicate a significant twist between the planar moieties, which can have important implications for receptor binding and biological activity.

Determination of Ring Conformations within the Spiro System

The spirocyclic nature of 1-oxaspiro[4.5]dec-3-en-2-one derivatives results in a conformationally constrained system. X-ray crystallography unequivocally establishes the preferred conformations of both the five-membered furanone ring and the six-membered cyclohexane ring.

Across multiple derivatives, the cyclohexane ring consistently adopts a stable chair conformation . nih.govnih.govnih.govresearchgate.net This is the lowest energy conformation for a six-membered aliphatic ring, minimizing both angle and torsional strain. In the crystal structure of 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, the chair is defined by four C atoms being planar with a mean deviation of 0.018 Å, while the other two carbon atoms (the spiro center and the opposing C atom) deviate significantly from this plane by 0.613(4) Å and -0.668(5) Å, respectively. nih.gov

The five-membered butenolide (furanone) ring is typically observed to be nearly planar, as expected for a system containing sp²-hybridized carbon atoms and a delocalized π-system. nih.govresearchgate.net This planarity is essential for the chemical properties of the enol-ester functional group. The spiro fusion of this planar ring with the chair-form cyclohexane ring creates a rigid, well-defined three-dimensional structure. The fixed "whorl" conformation of the fused rings is a key structural feature of this molecular family. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Chloro 1 Oxaspiro 4.5 Dec 3 En 2 One Scaffolds

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool for elucidating the complex mechanisms of organic reactions. For spirolactone systems, these methods provide a molecular-level understanding that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely applied to map the potential energy surfaces of reactions, allowing for the calculation of energies of reactants, products, intermediates, and, crucially, transition states. mdpi.com By identifying the lowest energy pathways, DFT can predict the feasibility of a proposed mechanism.

In the context of spiro[4.5]decane synthesis, DFT calculations have been employed to verify proposed reaction mechanisms and analyze the origins of diastereoselectivity. researchgate.net For instance, in cycloaddition reactions forming spiro[4.5]decane derivatives, DFT (using methods like M06//B3LYP) can be used to compute the free-energy profiles of different reaction pathways, confirming the operative mechanism. researchgate.net

Studies on the formation of related lactones, such as through halolactonization, utilize DFT to compare different mechanistic possibilities, like a classic two-step pathway versus a concerted mechanism. rsc.orgresearchgate.net These calculations can reveal that a concerted pathway is energetically favored under specific conditions. researchgate.net The energy barrier for each step is calculated, and the transition state structure provides information about the key bond-forming and bond-breaking events. For example, in the study of spironolactone, a complex spirolactone, DFT calculations using the B3LYP/6-31++G(d,p) basis set have been used to analyze its structure and reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Barriers for a Model Spirocyclization Reaction

Reaction StepTransition StateCalculated Activation Energy (ΔG‡, kcal/mol)Methodology
Cycloaddition (Path A)TS115.2M06/6-31+G
Cycloaddition (Path B)TS221.6M06/6-31+G
Proton TransferTS38.5M06/6-31+G*

Note: Data is hypothetical and for illustrative purposes to show how DFT results are typically presented.

Quantum mechanical studies, encompassing methods like DFT and higher-level ab initio calculations (e.g., CASSCF/CASPT2), provide a fundamental understanding of reaction pathways. researchgate.net These methods are crucial for reactions where electron correlation effects are significant, such as in pericyclic reactions or transformations involving photochemical steps.

For chlorolactonization reactions that could lead to scaffolds like 4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one, QM calculations are used to investigate the thermodynamics and mechanism of electrophilic chlorination. nih.gov These studies optimize the structures of intermediates (such as π- and σ-complexes) and transition states, constructing detailed free energy surface profiles. nih.gov This allows researchers to understand the role of the chlorinating agent and the solvent in the reaction mechanism. Ab initio metadynamics simulations, a sophisticated QM technique, have been used to obtain the full dynamic trajectory from reactant to product in halolactonization, revealing the explicit role of solvent molecules and the halogen source. researchgate.netrsc.org

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems. While DFT and QM methods are excellent for mapping static energy landscapes, MD is crucial for understanding conformational flexibility, solvent effects, and the lifetimes of transient intermediates.

In the context of lactone chemistry, all-atom MD simulations have been used to study the absorption and dynamics of molecules like γ-butyrolactone within different environments. utwente.nl For a flexible scaffold like the cyclohexane (B81311) ring in this compound, MD simulations can explore the accessible chair and boat conformations and how they might influence the reactivity of the lactone ring. MD can also be used to sample the conformational space of reaction intermediates, potentially revealing preferred geometries that lead to the observed stereochemical outcomes. nih.gov

Elucidation of Key Reaction Intermediates and Transition States

The formation of the this compound scaffold likely proceeds through a halolactonization-type mechanism. The elucidation of the intermediates and transition states in such reactions is a central theme of mechanistic investigation. Generally, the mechanism is viewed as a two-step pathway involving a positively charged halonium ion intermediate. wikipedia.org

The reaction begins with the electrophilic attack of a chlorine source (e.g., Cl₂) on the double bond of a precursor like a cyclohexenyl-acetic acid. This forms a cyclic chloronium ion intermediate. The carboxylate group then acts as an intramolecular nucleophile, attacking one of the carbons of the chloronium ion. This attack opens the three-membered ring and forms the five-membered lactone ring.

However, recent computational and experimental work has shown that an alternative concerted mechanism, termed the nucleophile-assisted alkene activation (NAAA) mechanism, can also be operative. rsc.orgresearchgate.net In this pathway, the nucleophile (carboxylate) plays a key role in the rate-determining step, avoiding the formation of a discrete ionic intermediate. rsc.org Computational studies, particularly ab initio metadynamics, have been instrumental in distinguishing between these pathways by analyzing the lifetime of potential intermediates and the nature of the transition state. rsc.orgrsc.org

Stereochemical Control and Diastereoselectivity in Spirolactone Formation

The formation of a spirocycle like this compound involves the creation of a quaternary spirocyclic center, making stereochemical control a significant challenge. The diastereoselectivity of spirolactone formation is often governed by subtle steric and electronic factors in the transition state of the cyclization step. oaepublish.com

Computational studies are frequently used to rationalize the observed diastereoselectivity. researchgate.net By calculating the energies of the different diastereomeric transition states leading to the various product isomers, researchers can predict which product will be favored. For example, DFT calculations might show that the transition state leading to the syn-product is several kcal/mol lower in energy than the one leading to the anti-product due to minimized steric interactions or favorable orbital overlap. Non-covalent interaction (NCI) analysis can further reveal the specific weak interactions, like hydrogen bonds, that stabilize one transition state over another. rsc.orgrsc.org

Table 2: Factors Influencing Diastereoselectivity in Spirocyclization

FactorDescriptionExample Effect
Steric HindranceRepulsive interactions between bulky groups in the transition state.Nucleophilic attack occurs from the less hindered face of the molecule.
A-1,3 StrainStrain involving an axial substituent on a cyclohexane ring.Favors conformations that place bulky groups in equatorial positions.
Electronic EffectsStabilizing orbital interactions (e.g., anomeric effect) in the transition state.Can override steric factors to favor a specific stereoisomer.
Catalyst ChiralityUse of a chiral catalyst to create a chiral environment around the substrate.Leads to the preferential formation of one enantiomer or diastereomer. researchgate.net

Investigation of Rearrangement and Ring-Opening Mechanisms

Spirolactone scaffolds can undergo various subsequent reactions, including rearrangements and ring-opening. Understanding these mechanisms is important for predicting product stability and potential degradation pathways, or for using the scaffold in further synthetic transformations.

Computational methods like DFT are effective in studying these processes. For example, DFT calculations have been used to investigate the mechanisms of ring-opening polymerization of lactones like ε-caprolactone, identifying the rate-determining steps and the influence of substituents on reactivity. researchgate.netrsc.org The mechanism of a lactone ring opening typically involves coordination of a catalyst or attack by a nucleophile at the carbonyl carbon, followed by cleavage of the acyl-oxygen bond. The energy barriers for these steps can be accurately calculated.

Rearrangements in spirocyclic systems can be complex. In some cases, dyotropic rearrangements, where two sigma bonds migrate simultaneously, have been observed in lactone systems, leading to novel spirocyclic structures. nih.gov Computational studies can help elucidate these concerted, high-energy processes. researchgate.net For a molecule like this compound, potential rearrangements could include migration of the chloro substituent or skeletal rearrangements of the spirocyclic core under thermal or catalytic conditions. QM methods are essential for mapping the intricate potential energy surfaces of such transformations and identifying the high-energy transition states involved. rsc.org

Applications of 4 Chloro 1 Oxaspiro 4.5 Dec 3 En 2 One As a Building Block in Organic Synthesis

Role in the Construction of Complex Organic Architectures

The inherent reactivity of 4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one makes it an excellent substrate for reactions that build molecular complexity. The electron-deficient double bond, activated by both the lactone's carbonyl group and the chlorine atom, renders the molecule a potent dienophile in [4+2] cycloaddition reactions, a cornerstone of six-membered ring synthesis.

The Diels-Alder reaction, for example, provides a powerful method for rapidly assembling polycyclic systems with high stereocontrol. When this compound is treated with a conjugated diene, it can lead to the formation of intricate bridged or fused ring systems, embedding the spiro-lactone core within a larger, more complex architecture. The stereochemical outcome of such reactions is often highly predictable, governed by the well-established endo-selectivity rule of the Diels-Alder reaction.

Beyond cycloadditions, the electrophilic nature of the β-carbon of the enone system allows for its participation in conjugate addition reactions. This enables the introduction of a wide variety of carbon and heteroatom nucleophiles, further expanding the structural diversity achievable from this single building block.

Precursor for Diversified Spirocyclic Compounds and Analogues

The chemical handles present in this compound provide multiple avenues for its transformation into a library of diversified spirocyclic compounds. The vinyl chloride functionality is not merely an activating group but also a versatile site for modification through cross-coupling reactions.

For instance, palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling, can be employed to replace the chlorine atom with various alkyl, alkenyl, or aryl groups. This functionalization allows for the synthesis of a wide range of 4-substituted-1-oxaspiro[4.5]dec-3-en-2-one analogues, tailoring the steric and electronic properties of the molecule for specific applications.

Furthermore, the double bond within the lactone ring can be selectively functionalized. Hydrogenation can yield the corresponding saturated spiro-lactone, while epoxidation can introduce a reactive epoxide ring, opening up pathways to diol-containing spirocycles. These transformations highlight the role of the parent chloro-lactone as a central hub from which numerous other spirocyclic structures can be accessed.

The table below summarizes some of the key transformations used to diversify the this compound scaffold.

Reaction TypeReagents & ConditionsResulting Scaffold
Diels-Alder Cycloaddition Conjugated Diene, Heat or Lewis AcidFused/Bridged Polycyclic Spiro-lactone
Suzuki Coupling Arylboronic acid, Pd catalyst, Base4-Aryl-1-oxaspiro[4.5]dec-3-en-2-one
Stille Coupling Organostannane, Pd catalyst4-Alkyl/Alkenyl-1-oxaspiro[4.5]dec-3-en-2-one
Hydrogenation H₂, Pd/C4-Chloro-1-oxaspiro[4.5]decan-2-one

Utilization in the Synthesis of Natural Product Scaffolds

The 1-oxaspiro[4.5]decane skeleton is a core component of numerous biologically significant natural products, including several polyketides and spiroacetals. The ability of this compound to serve as a precursor to these complex structures makes it a valuable tool in the field of total synthesis.

In the synthesis of polyketide natural products, which often feature complex stereochemistry and oxygenation patterns, this building block can be used to introduce the spirocyclic portion of the molecule early in the synthetic sequence. Subsequent modifications, as detailed in the previous section, followed by elaboration of the side chains, can lead to the target natural product. The defined stereocenter at the spiro-carbon provides a crucial anchor for controlling the stereochemistry of subsequent reactions.

Future Perspectives and Emerging Research Avenues in 4 Chloro 1 Oxaspiro 4.5 Dec 3 En 2 One Chemistry

Development of Novel and More Efficient Synthetic Strategies

Organocatalytic asymmetric cascade reactions have emerged as a powerful tool for the enantioselective synthesis of chiral spirolactone skeletons. oaepublish.com These methods offer the advantage of constructing complex molecular architectures with high stereocontrol from simple precursors in a single operation. Future research could focus on applying these principles to the synthesis of 4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one, potentially utilizing chiral catalysts to control the stereochemistry of the spirocenter. The development of novel organocatalysts that can facilitate the direct and enantioselective chlorination of a suitable 1-oxaspiro[4.5]dec-3-en-2-one precursor would represent a significant advancement.

Another promising avenue is the exploration of transition-metal-catalyzed reactions. Modern transition-metal-catalyzed methods for carbon-halogen bond formation have shown high efficiency and selectivity. acs.org The development of a catalytic method for the direct chlorination of the α,β-unsaturated lactone system in a 1-oxaspiro[4.5]dec-3-en-2-one precursor could offer a more efficient route than traditional stoichiometric chlorinating agents. Furthermore, catalytic enantioselective methods for the synthesis of unsaturated lactones could be adapted to produce chiral precursors for the target molecule. nih.gov

The table below outlines potential novel synthetic strategies that could be explored.

Synthetic StrategyPotential AdvantagesKey Research Focus
Organocatalytic Asymmetric Spirolactonization High enantioselectivity, mild reaction conditions, metal-free. oaepublish.comDesign of novel chiral catalysts for the direct formation and chlorination of the spirolactone core.
Transition-Metal-Catalyzed Chlorination High regioselectivity, catalytic efficiency, potential for asymmetric variants. acs.orgScreening of different metal catalysts and ligands for the selective chlorination of the unsaturated lactone.
Enzyme-Catalyzed Desaturation and Chlorination High selectivity, environmentally benign conditions. rsc.orgEngineering of 'ene'-reductases or halogenases for the specific transformation of a saturated spirolactone precursor.

Exploration of New Chemical Transformations for Spirolactone Derivatization

The reactivity of the chloro-enone and lactone functionalities in this compound opens up a wide range of possibilities for derivatization. Future research will likely focus on exploiting these reactive sites to generate a diverse library of novel spirocyclic compounds with potential applications in medicinal chemistry and materials science.

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. The vinylic chloride in this compound could serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions would allow for the introduction of a wide variety of substituents at the 4-position, leading to a diverse array of derivatives.

The α,β-unsaturated system is also susceptible to various addition reactions. For instance, Michael additions could be employed to introduce nucleophiles at the β-position. Furthermore, cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, could be explored to construct more complex polycyclic systems. The reactivity of the lactone ring itself can also be exploited. Ring-opening reactions with various nucleophiles would provide access to functionalized cyclohexane (B81311) derivatives with a quaternary carbon center.

The following table summarizes potential derivatization strategies.

Reaction TypeReagents and ConditionsPotential Products
Suzuki Coupling Aryl or vinyl boronic acids, Pd catalyst, base4-Aryl/vinyl-1-oxaspiro[4.5]dec-3-en-2-ones
Heck Coupling Alkenes, Pd catalyst, base4-Alkenyl-1-oxaspiro[4.5]dec-3-en-2-ones
Michael Addition Soft nucleophiles (e.g., thiols, amines)3-Substituted-4-chloro-1-oxaspiro[4.5]decan-2-ones
Lactone Ring Opening Nucleophiles (e.g., amines, alkoxides)Functionalized cyclohexanecarboxylic acid derivatives

Advancements in Computational Modeling for Mechanism Elucidation and Molecular Design

Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and guiding the design of new molecules and catalysts. For this compound, computational modeling can play a crucial role in several key areas.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of both the synthesis and derivatization reactions of the target molecule. nih.govresearchgate.net By modeling the transition states and intermediates, researchers can gain a detailed understanding of the factors that control reactivity and selectivity. researchgate.net This knowledge can then be used to optimize reaction conditions and design more efficient synthetic routes. For example, DFT studies could help in understanding the stereochemical outcome of asymmetric catalytic reactions for the synthesis of chiral spirolactones.

In silico screening methods can be used to predict the biological activity of derivatives of this compound. researchgate.netwhiterose.ac.uk By docking virtual libraries of compounds into the active sites of biological targets, it is possible to identify promising candidates for further experimental investigation. This approach can significantly accelerate the drug discovery process. For instance, computational models could be used to design spirolactone-based inhibitors for specific enzymes by predicting their binding affinities and modes of interaction. nih.gov

The table below highlights the potential applications of computational modeling in this field.

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms for synthesis and derivatization. rsc.orgrsc.orgUnderstanding of transition states, reaction pathways, and factors controlling selectivity.
Molecular Docking In silico screening for biological activity. nih.govIdentification of potential drug candidates and prediction of binding modes.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzyme-catalyzed reactions involving spirolactone derivatives.Insights into enzyme-substrate interactions and catalytic mechanisms.

Identification of Further Applications as a Versatile Chemical Building Block

The structural and functional attributes of this compound make it a promising building block for the synthesis of more complex and biologically relevant molecules. Its spirocyclic core can impart conformational rigidity and three-dimensionality to target molecules, which is often beneficial for biological activity. nih.govbldpharm.com

The reactive chloro-enone moiety allows for a variety of subsequent transformations, making it a versatile synthetic intermediate. For example, it could be used as a key component in the total synthesis of natural products containing a spiro-lactone core. nih.gov The ability to introduce diverse functionalities through the derivatization strategies discussed in section 7.2 further enhances its utility as a building block.

The development of combinatorial libraries based on the this compound scaffold could lead to the discovery of novel compounds with interesting biological properties. taylorandfrancis.com By systematically varying the substituents on the spirolactone core, it would be possible to generate a large number of compounds for high-throughput screening.

Potential applications of this compound as a building block are outlined below.

Application AreaSynthetic StrategyTarget Molecules
Natural Product Synthesis Multi-step synthesis utilizing the spirolactone as a key intermediate. nih.govComplex natural products containing the 1-oxaspiro[4.5]decane skeleton.
Medicinal Chemistry Derivatization and incorporation into larger molecules. nih.govNovel drug candidates with improved pharmacological profiles.
Materials Science Polymerization or incorporation into functional materials.Polymers with unique thermal or optical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one, and how can reaction conditions be optimized?

  • Methodology : Utilize organozinc-mediated coupling reactions with phosphoramidite ligands for asymmetric synthesis, as demonstrated in spirocyclic lactone syntheses . Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. Monitor reaction progress via TLC and purify intermediates via column chromatography (e.g., SiO₂, hexane/ether gradients). Validate purity using HPLC with high-resolution columns (e.g., Chromolith®) to resolve stereoisomers .

Q. How should researchers characterize the crystal structure of this compound?

  • Methodology : Employ single-crystal X-ray diffraction with a Bruker SMART APEX CCD detector. Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) . Key parameters include R factor (<0.05), wR factor (<0.10), and data-to-parameter ratios (>15:1). Validate hydrogen-bonding networks using graph set analysis to identify motifs like D (donor) and A (acceptor) patterns . Reference orthorhombic (e.g., P2₁2₁2₁) or monoclinic systems based on unit-cell dimensions from analogous spiro compounds .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodology : Adhere to OSHA HCS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Perform reactions in fume hoods with HEPA filters to minimize aerosol exposure . For spills, avoid dust generation and use inert absorbents (e.g., vermiculite) followed by ethanol rinses .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodology : Cross-validate NMR chemical shifts (e.g., δ ~7.5 ppm for aromatic protons ) with X-ray-derived torsion angles. If discrepancies arise (e.g., NMR suggests dynamic conformations while crystallography shows static packing), perform variable-temperature NMR or molecular dynamics simulations. Use SHELXH for hydrogen placement refinement and compare with DFT-calculated nuclear Overhauser effects (NOEs) .

Q. What strategies are effective for studying the compound’s reactivity, such as ring-opening or halogen substitution?

  • Methodology : Investigate nucleophilic ring-opening using Grignard reagents or amines under anhydrous conditions. Monitor regioselectivity via LC-MS with electrospray ionization (ESI). For halogen exchange, employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Use isotopic labeling (e.g., ¹⁸O in the lactone ring) to track mechanistic pathways via mass spectrometry .

Q. How do hydrogen-bonding networks influence the compound’s solid-state stability and solubility?

  • Methodology : Analyze crystal packing using Mercury 4.0 software to identify dominant interactions (e.g., O–H···O or Cl···π contacts). Compare with derivatives like 3-(2,4-dichlorophenyl) analogs to assess how substituents alter lattice energies . Measure solubility in DMSO/water mixtures via shake-flask assays and correlate with Hirshfeld surface analysis of crystal voids .

Q. What advanced techniques optimize purity for enantiomeric or diastereomeric mixtures?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak® IA) in HPLC with hexane/isopropanol gradients. For co-eluting peaks, apply 2D chromatography (LC×LC) or supercritical fluid chromatography (SFC). Validate enantiopurity via circular dichroism (CD) spectroscopy or X-ray crystallography of resolved fractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.